(3S,6S)-3,6-bis(aminooxymethyl)piperazine-2,5-dione
(3S,6S)-3,6-bis(aminooxymethyl)piperazine-2,5-dione
Brand Name:
Vulcanchem
CAS No.:
17868-49-4
VCID:
VC21031657
InChI:
InChI=1S/C6H12N4O4/c7-13-1-3-5(11)10-4(2-14-8)6(12)9-3/h3-4H,1-2,7-8H2,(H,9,12)(H,10,11)/t3-,4-/m0/s1
SMILES:
C(C1C(=O)NC(C(=O)N1)CON)ON
Molecular Formula:
C6H12N4O4
Molecular Weight:
204.18 g/mol
(3S,6S)-3,6-bis(aminooxymethyl)piperazine-2,5-dione
CAS No.: 17868-49-4
Cat. No.: VC21031657
Molecular Formula: C6H12N4O4
Molecular Weight: 204.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17868-49-4 |
|---|---|
| Molecular Formula | C6H12N4O4 |
| Molecular Weight | 204.18 g/mol |
| IUPAC Name | (3S,6S)-3,6-bis(aminooxymethyl)piperazine-2,5-dione |
| Standard InChI | InChI=1S/C6H12N4O4/c7-13-1-3-5(11)10-4(2-14-8)6(12)9-3/h3-4H,1-2,7-8H2,(H,9,12)(H,10,11)/t3-,4-/m0/s1 |
| Standard InChI Key | LRBJUCSMJGKICJ-IMJSIDKUSA-N |
| Isomeric SMILES | C([C@H]1C(=O)N[C@H](C(=O)N1)CON)ON |
| SMILES | C(C1C(=O)NC(C(=O)N1)CON)ON |
| Canonical SMILES | C(C1C(=O)NC(C(=O)N1)CON)ON |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator